2-Bromo-6-chloro-3-hydroxyisonicotinonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine and chlorine halogens, a hydroxyl group, and a nitrile functional group. The molecular formula for 2-Bromo-6-chloro-3-hydroxyisonicotinonitrile is , with a molecular weight of approximately 223.48 g/mol. Its structure includes a pyridine ring, which is known for its biological activity and utility in medicinal chemistry.
This compound can be synthesized through various chemical processes, often starting from simpler pyridine derivatives. The synthesis methods are documented in patents and chemical literature, indicating its relevance in research and industrial applications.
2-Bromo-6-chloro-3-hydroxyisonicotinonitrile is classified as a heterocyclic organic compound due to the presence of nitrogen in its ring structure. It is also categorized under halogenated compounds due to the presence of bromine and chlorine atoms.
The synthesis of 2-Bromo-6-chloro-3-hydroxyisonicotinonitrile can be achieved through several methods:
Technical details regarding reaction conditions (temperature, pressure, solvents) are crucial for optimizing yield and purity during synthesis.
The molecular structure of 2-Bromo-6-chloro-3-hydroxyisonicotinonitrile features:
C1=CC(=C(N=C1Br)Cl)C(C#N)O
2-Bromo-6-chloro-3-hydroxyisonicotinonitrile can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological properties.
The mechanism of action for 2-Bromo-6-chloro-3-hydroxyisonicotinonitrile primarily involves its interaction with biological targets:
Data from studies suggest that derivatives of isonicotinonitrile exhibit significant antimicrobial and anticancer activities, indicating potential applications in drug development.
Relevant data indicate that physical properties such as melting point and boiling point vary based on purity and synthesis methods used.
2-Bromo-6-chloro-3-hydroxyisonicotinonitrile has several scientific uses:
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2